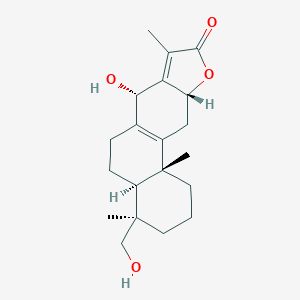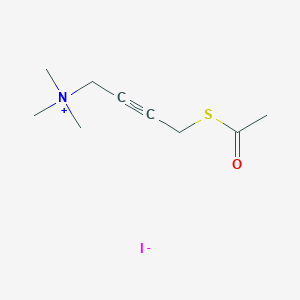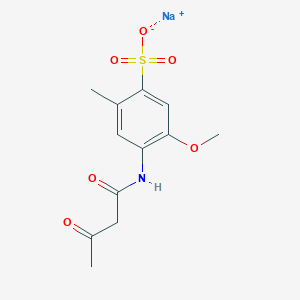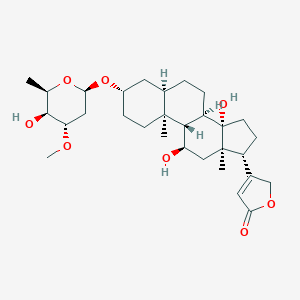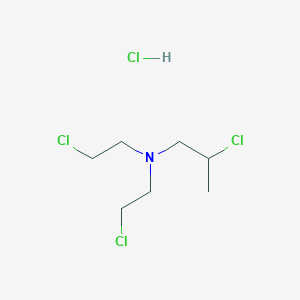
Novembichin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novembichin is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a potent inhibitor of bacterial growth and has shown promising results in scientific research. The purpose of
Mechanism of Action
The mechanism of action of Novembichin is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This compound has also been shown to inhibit the activity of bacterial enzymes involved in DNA replication, transcription, and translation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial cells, disrupt bacterial biofilms, and reduce the production of bacterial toxins. This compound has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Novembichin for lab experiments is its potent antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, making it a useful tool for studying bacterial growth and metabolism. However, this compound is also toxic to mammalian cells and can be difficult to work with due to its complex chemical structure.
Future Directions
There are several future directions for research on Novembichin. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in animal models of bacterial infection to determine its potential as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Conclusion:
This compound is a natural product with potent antibacterial activity. It has been extensively studied for its potential as a therapeutic agent and has shown promising results in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Novembichin is a natural product that is isolated from the fermentation broth of Streptomyces sp. It can also be synthesized chemically by starting with 3-aminophenol and using a series of reactions to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
Novembichin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. This compound has also been studied for its potential as an antifungal agent.
Properties
| 1936-40-9 | |
Molecular Formula |
C7H14Cl3N |
Molecular Weight |
255 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14Cl3N.ClH/c1-7(10)6-11(4-2-8)5-3-9;/h7H,2-6H2,1H3;1H |
InChI Key |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl.Cl |
Canonical SMILES |
CC(CN(CCCl)CCCl)Cl.Cl |
Related CAS |
1936-40-9 (hydrochloride) |
synonyms |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


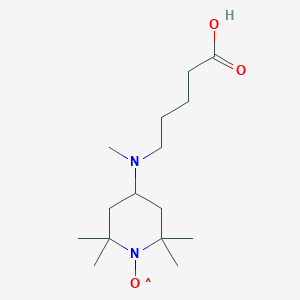
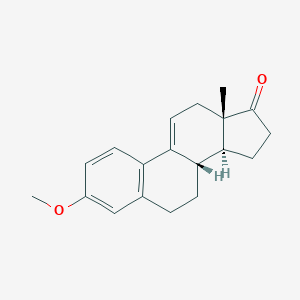
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
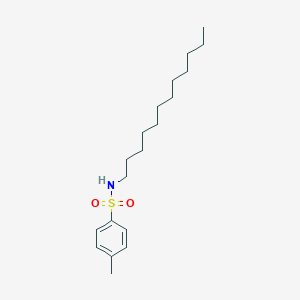
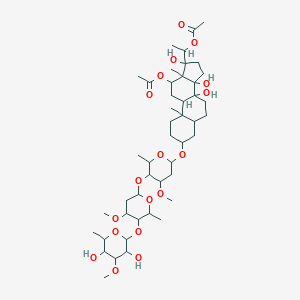
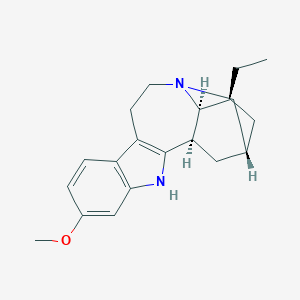
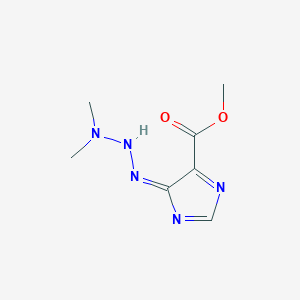
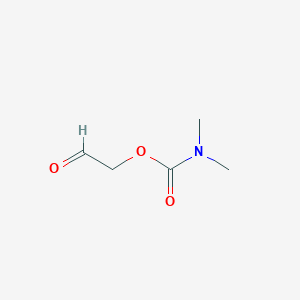
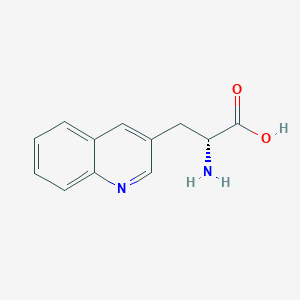
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
